1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 169452-20-4
VCID: VC0070059
InChI: InChI=1S/C11H15FN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H
SMILES: C1CN(CC1N)CC2=CC(=CC=C2)F.Cl.Cl
Molecular Formula: C11H17Cl2FN2
Molecular Weight: 267.1704832

1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride

CAS No.: 169452-20-4

Cat. No.: VC0070059

Molecular Formula: C11H17Cl2FN2

Molecular Weight: 267.1704832

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride - 169452-20-4

Specification

CAS No. 169452-20-4
Molecular Formula C11H17Cl2FN2
Molecular Weight 267.1704832
IUPAC Name 1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C11H15FN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H
SMILES C1CN(CC1N)CC2=CC(=CC=C2)F.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Structure and Identity

1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride consists of a pyrrolidine ring with an amine group at the 3-position and a 3-fluorobenzyl substituent attached to the nitrogen atom of the pyrrolidine ring. The compound exists as a dihydrochloride salt, which contributes to its stability and solubility characteristics. The parent compound of this salt is 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine (identified as CID 16244574 in chemical databases) .

Physical and Chemical Properties

The compound possesses a molecular weight of 267.17 g/mol as computed by PubChem 2.1 . The presence of the fluorine atom at the meta position of the benzyl group confers specific electronic properties to the molecule, potentially influencing its reactivity and binding characteristics. The dihydrochloride salt formation alters the compound's physical properties, typically enhancing water solubility while reducing solubility in non-polar solvents.

Table 1: Fundamental Properties of 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride

PropertyValue
Molecular FormulaC11H17Cl2FN2
Molecular Weight267.17 g/mol
Parent Compound1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine
Creation Date2011-10-30
Last Modified2025-03-01

Nomenclature and Identification

IUPAC Name and Alternative Nomenclature

The IUPAC name for the compound is 1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride, which was computed using Lexichem TK 2.7.0 . This systematic name precisely describes the molecular structure according to international chemical naming conventions.

Identifiers and Registry Numbers

The compound can be uniquely identified through various standardized codes and registry numbers used in chemical databases and literature.

Table 2: Chemical Identifiers for 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride

Identifier TypeValue
CAS Registry Number169452-20-4
PubChem CID53422103
DSSTox Substance IDDTXSID60697955
WikidataQ82627993
InChIKeyVVEMQTUYEIOTKR-UHFFFAOYSA-N

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and chemical catalogs:

Table 3: Recognized Synonyms for 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride

Synonym
1-(3-FLUORO-BENZYL)-PYRROLIDIN-3-YLAMINE DIHYDROCHLORIDE
1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride
1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
1-(3-Fluorobenzyl)pyrrolidin-3-aminedihydrochloride
(S)-1-(3-Fluorobenzyl)pyrrolidin-3-amine,2HCl
1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)

All of these synonyms refer to the same chemical entity, though some may indicate specific stereochemical configurations .

Structural Representations

Chemical Notations

The structure can be represented using various chemical notation systems that enable computational processing and database searching:

Table 4: Structural Notations for 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride

Notation TypeValue
InChIInChI=1S/C11H15FN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H
SMILESC1CN(CC1N)CC2=CC(=CC=C2)F.Cl.Cl

These notation systems provide a standardized way to represent the compound's structure in chemical databases and computational chemistry applications .

Related Compounds and Structural Analogs

Structurally Similar Compounds

Several compounds share structural similarities with 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride, particularly other substituted pyrrolidine derivatives:

Table 5: Structurally Related Compounds

CompoundCAS NumberSimilarity
(R)-Pyrrolidin-3-amine dihydrochloride116183-81-41.00
(S)-Pyrrolidin-3-amine dihydrochloride116183-83-61.00
N,N-Dimethylpyrrolidin-3-amine dihydrochloride50534-42-40.88
(R)-Dimethylpyrrolidin-3-yl-amine dihydrochloride864448-61-30.88
(R)-1,3'-Bipyrrolidine dihydrochloride913702-34-80.88

The similarity values indicate the structural relationship between these compounds and the target molecule .

Synthetic Approaches and Reaction Chemistry

Reaction Conditions for Related Compounds

Related pyrrolidine derivatives have been synthesized using the following conditions:

Table 6: Representative Reaction Conditions for Related Pyrrolidine Compounds

Starting MaterialReagentsConditionsResultYield
(S)-3-aminopyrrolidine dihydrochlorideNa2CO3, Boc2OMeOH, 0°C, 3hBoc-protected derivative78%
Compound 4a(R)-3-aminopyrrolidine dihydrochloride, K2CO3DMF, 75°C, 6hCoupling product70%

These conditions demonstrate the reactivity profile of the pyrrolidine core and provide insights into potential synthetic approaches for the target compound .

Protecting Group Strategies

The synthesis of structurally related compounds often employs protection-deprotection strategies to manage the reactivity of functional groups. For instance, in the synthesis of chiral pyrrolidine inhibitors, researchers have reported:

This approach highlights the importance of selecting appropriate protecting groups when working with multifunctional molecules like 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride.

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